molecular formula C15H12N2O2S B8369764 2-Anilino-6-carboxymethylbenzothiazole

2-Anilino-6-carboxymethylbenzothiazole

Cat. No.: B8369764
M. Wt: 284.3 g/mol
InChI Key: GACIBOVVMFYPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-6-carboxymethylbenzothiazole is a benzothiazole derivative characterized by an anilino (phenylamino) group at position 2 and a carboxymethyl group at position 6 of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-(2-anilino-1,3-benzothiazol-6-yl)acetic acid

InChI

InChI=1S/C15H12N2O2S/c18-14(19)9-10-6-7-12-13(8-10)20-15(17-12)16-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)(H,18,19)

InChI Key

GACIBOVVMFYPRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

The benzothiazole scaffold is highly modular, with substitutions dictating physicochemical and biological properties. Below is a comparative analysis of 2-Anilino-6-carboxymethylbenzothiazole and related compounds:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Safety Precautions (Based on )
2-Aminobenzothiazole C₇H₆N₂S 150.20 Benzothiazole, amino Use respiratory protection; avoid skin contact
This compound C₁₅H₁₃N₃O₂S 299.35 Benzothiazole, anilino, carboxymethyl Likely stricter handling due to increased complexity*
2-Mercaptobenzothiazole C₇H₅NS₂ 167.25 Benzothiazole, thiol Corrosive; requires gloves and ventilation

Key Differences

The anilino group in the target compound introduces aromaticity and steric bulk, which may reduce metabolic degradation compared to simpler analogs like 2-aminobenzothiazole .

Safety and Handling: highlights strict protocols for 2-aminobenzothiazole, including respiratory protection and immediate decontamination after exposure.

Biological Activity: While 2-aminobenzothiazole is a known intermediate in dye synthesis, the carboxymethyl group in this compound could confer metal-chelating properties, making it relevant in catalysis or enzyme inhibition.

Research Findings and Limitations

  • Thermal Stability: Benzothiazoles with electron-withdrawing groups (e.g., carboxymethyl) typically exhibit lower thermal stability, as noted in for 2-aminobenzothiazole’s decomposition risks .
  • Environmental Impact: The carboxymethyl group may increase biodegradability compared to non-polar derivatives like 2-mercaptobenzothiazole, which is persistent in aquatic systems.

Notes on Evidence Utilization

The provided evidence (Safety Data Sheet for 2-aminobenzothiazole) offers foundational safety and handling insights but lacks direct data on this compound. Structural analogs suggest trends in solubility, reactivity, and hazards, but experimental validation is required for precise comparisons.

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